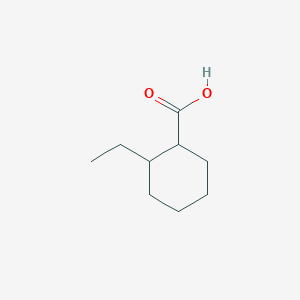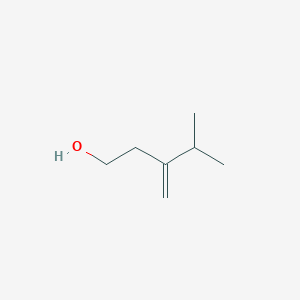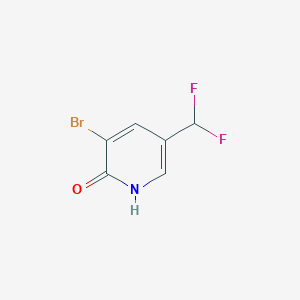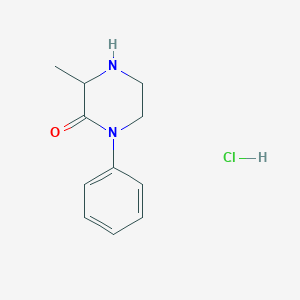
2-Ethylcyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylcyclohexane-1-carboxylic acid is a chemical compound with the CAS Number: 90646-25-6 . It has a molecular weight of 156.22 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-ethylcyclohexanecarboxylic acid . Its InChI Code is 1S/C9H16O2/c1-2-7-5-3-4-6-8(7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11) .Chemical Reactions Analysis
Carboxylic acids, such as this compound, can undergo a variety of reactions. They can react with bases to form ionic salts , and they can also undergo substitution of the hydroxyl hydrogen .Physical and Chemical Properties Analysis
This compound has a melting point of 35-37 degrees Celsius . It is typically stored at room temperature and is usually in powder form .Applications De Recherche Scientifique
Organic Synthesis and Chemical Studies One of the primary applications of cyclohexane carboxylic acid derivatives, such as 2-Ethylcyclohexane-1-carboxylic acid, is in organic synthesis, where they serve as building blocks for more complex molecules. For example, derivatives of cyclohexane carboxylic acid have been used in the stereoselective synthesis of pheromones and other bioactive compounds. The enantioselective synthesis of Ceralure B1, a potent attractant for the Mediterranean fruit fly, involves key steps like asymmetric Diels–Alder reaction and iodolactonization, demonstrating the compound's role in synthesizing environmentally significant molecules (Raw & Jang, 2000).
Polymer and Material Science In materials science, cyclic esters derived from cyclohexanecarboxylate, similar to this compound, are used in the synthesis of hydrophilic aliphatic polyesters. These materials have applications in biodegradable polymers and medical devices, showcasing the versatility of cyclohexane carboxylic acid derivatives in creating environmentally friendly and medically relevant materials (Trollsås et al., 2000).
Plant Physiology and Ethylene Biosynthesis In plant physiology, cyclohexanecarboxylic acid derivatives are studied for their role in ethylene biosynthesis, a critical process for plant growth and development. Ethylene, produced from 1-Aminocyclopropane-1-carboxylic acid (ACC), regulates a variety of plant processes. Studies focusing on the synthesis and metabolism of ACC provide insights into how plants respond to environmental stress and developmental cues, which can be extrapolated to understand the interactions involving similar compounds (Boller, Herner, & Kende, 2004).
Safety and Hazards
Propriétés
IUPAC Name |
2-ethylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-7-5-3-4-6-8(7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSURPXRUHUJMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine](/img/structure/B2760022.png)

![Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate](/img/structure/B2760024.png)

![1-(2-ethoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2760028.png)

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] hydrochloride](/img/structure/B2760032.png)




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2760038.png)

